cis-2-Aminocyclobutane-1-carboxylic acid hydrochloride
Description
Properties
IUPAC Name |
2-aminocyclobutane-1-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2.ClH/c6-4-2-1-3(4)5(7)8;/h3-4H,1-2,6H2,(H,7,8);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDUYWOJGABHCAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1C(=O)O)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
[2+2] Photocycloaddition of Uracil Derivatives
One approach involves the [2+2] photocycloaddition of uracil derivatives with ethylene, followed by controlled degradation of the heterocyclic ring. This method provides a straightforward route to cis-cyclobutane β-amino acids, including cis-2-aminocyclobutane-1-carboxylic acid.
- Photocycloaddition: Uracil derivatives are reacted with ethylene under UV light to form the cycloaddition product.
- Degradation: The heterocyclic ring is degraded to yield the desired cis-cyclobutane β-amino acid.
- Hydrochloride Formation: The amino acid is then converted into its hydrochloride form by treatment with hydrochloric acid.
Cycloaddition of Enamines to Electrophilic Olefins
Another method involves the cycloaddition of enamines to electrophilic olefins, such as acrylonitrile or acrylic acid esters. This reaction is typically carried out at elevated temperatures in acetonitrile or in an autoclave.
- Enamine Preparation: Enamines are prepared from appropriate aldehydes and amines.
- Cycloaddition: The enamine is reacted with an electrophilic olefin to form the cyclobutane ring.
- Hydrolysis and Hydrochloride Formation: The resulting product is hydrolyzed to yield the amino acid, which is then converted into its hydrochloride form.
Aza-Michael Addition
The aza-Michael addition reaction can also be employed, although it is more commonly used for larger ring systems. This method involves the conjugate addition of a nitrogen nucleophile to an unsaturated ester, followed by transformation into the desired amino acid.
- Preparation of Unsaturated Ester: A suitable unsaturated ester is prepared.
- Aza-Michael Addition: A nitrogen nucleophile is added to the ester to form the amino ester.
- Hydrolysis and Hydrochloride Formation: The ester is hydrolyzed, and the resulting amino acid is converted into its hydrochloride form.
Comparison of Preparation Methods
| Method | Starting Materials | Reaction Conditions | Yield | Advantages/Disadvantages |
|---|---|---|---|---|
| [2+2] Photocycloaddition | Uracil derivatives, ethylene | UV light, controlled degradation | Good overall yield | Simple, efficient; requires specific equipment |
| Cycloaddition of Enamines | Enamines, electrophilic olefins | Elevated temperatures, acetonitrile or autoclave | High yield (~91%) | Versatile; requires careful control of reaction conditions |
| Aza-Michael Addition | Unsaturated esters, nitrogen nucleophiles | Low temperatures, THF | Variable yield | Less commonly used for cyclobutane systems; may require additional steps |
Chemical Reactions Analysis
Types of Reactions: cis-2-Aminocyclobutane-1-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the amine group into other functional groups.
Reduction: Reduction reactions can be used to modify the carboxylic acid group.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used for reduction reactions.
Substitution Reagents: Halogenating agents and nucleophiles are commonly used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro compounds, while reduction can produce alcohols or amines .
Scientific Research Applications
Scientific Research Applications
Trans-2-Aminocyclobutane-1-carboxylic acid hydrochloride has a wide range of applications in scientific research:
- Chemistry Used as a building block in the synthesis of complex organic molecules.
- Biology Studied for its potential role in modulating biological pathways and as a probe in biochemical assays.
- Medicine Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
- Industry Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Trans-2-Aminocyclobutane-1-carboxylic acid hydrochloride (trans-ACBC) is a cyclic amino acid derivative that has garnered attention due to its unique structural properties and biological activity. This compound, characterized by a four-membered cyclobutane ring, possesses both an amino group and a carboxylic acid group, which contribute to its interactions with various biological targets. Understanding the biological activity of trans-ACBC is crucial for its potential therapeutic applications, particularly in neuropharmacology.
The mechanism of action of trans-ACBC involves its interaction with various molecular targets:
- Hydrogen Bonding : The amino group can form hydrogen bonds with biological molecules, facilitating enzyme-substrate interactions.
- Ionic Interactions : The carboxylic acid group can participate in ionic interactions, modulating the activity of receptors and enzymes.
These interactions suggest that trans-ACBC may influence neurotransmission and metabolic pathways.
Conformational Preferences
Conformational analysis of these oligomers using IR, NMR, and CD techniques in solution, supported by molecular modeling studies, suggests a strong conformational preference for a well-defined strand-like structure in which intra-residue hydrogen bonding is weak at best and is not consequential for adoption of the secondary structure .
ACCA Applications
Mechanism of Action
The mechanism of action of cis-2-Aminocyclobutane-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to changes in cellular functions .
Comparison with Similar Compounds
Cyclobutane Derivatives
- cis-2-Amino-3-cyclopentene-1-carboxylic acid hydrochloride (CAS: 122022-92-8) Structure: Cyclopentene ring (five-membered, unsaturated) with cis-amino and carboxylic acid groups. Applications: Limited data, but unsaturated rings are often explored in kinase inhibitors .
- cis-(1s,3s)-3-(Aminomethyl)cyclobutanecarboxylic acid hydrochloride (CAS: 1427319-42-3) Structure: Cyclobutane with an additional aminomethyl (-CH₂NH₂) substituent at the 3-position. Applications: Investigated in prodrug design due to its zwitterionic nature .
Larger Ring Systems
- (1S,2R)-(+)-2-Aminocyclohexanecarboxylic Acid Hydrochloride (CAS: 57266-55-4) Structure: Six-membered cyclohexane ring with cis-amino and carboxylic acid groups. Key Differences: Reduced ring strain compared to cyclobutane derivatives, leading to higher thermal stability. However, larger rings may reduce binding specificity in compact active sites. Applications: Used as a chiral building block in asymmetric synthesis .
- cis-2-Amino-2-methylcyclopentanecarboxylic Acid Hydrochloride (CAS: 156292-34-1) Structure: Cyclopentane with a methyl substituent adjacent to the amino group. Key Differences: Methylation increases hydrophobicity and may improve membrane permeability. The steric hindrance could limit rotational freedom. Applications: Studied in metabolic pathway modulation .
Unsaturated and Heterocyclic Analogs
- cis-2-Aminocyclohex-3-enecarboxylic Acid Hydrochloride (CAS: 142035-00-5) Structure: Cyclohexene ring (six-membered, unsaturated) with cis functional groups. Reduced ring strain compared to cyclobutane derivatives. Applications: Utilized in chromatographic reference standards .
Comparative Data Table
Research Findings and Implications
- Synthetic Accessibility: Cyclobutane derivatives like the target compound often require specialized synthesis routes due to ring strain. For example, trans isomers of 2-aminocyclobutanecarboxylic acid are synthesized via prolonged reflux with NaOH, while cis isomers may need alternative protecting groups .
- Biological Activity: While and highlight other hydrochlorides (e.g., Jatrorrhizine HCl) in antiviral and nephropathy studies, direct biological data on the target compound remain sparse.
- Thermodynamic Stability : Cyclobutane’s high ring strain may reduce thermal stability compared to cyclohexane derivatives but enhance reactivity in covalent drug design .
Biological Activity
Cis-2-Aminocyclobutane-1-carboxylic acid hydrochloride (cis-ACBC) is a cyclic amino acid derivative characterized by its unique four-membered cyclobutane ring structure, which includes both an amino and a carboxylic acid functional group. This structural configuration allows cis-ACBC to interact with various biological systems, potentially influencing neurotransmission and serving as a modulator for specific enzymes and receptors. Its biological activity has garnered interest for applications in neuropharmacology and other therapeutic areas.
The biological activity of cis-ACBC primarily arises from its ability to form hydrogen bonds and engage in ionic interactions with biological molecules. The amino group facilitates hydrogen bonding, which is essential for enzyme-substrate interactions, while the carboxylic acid group can participate in ionic interactions that modulate receptor and enzyme activities. These interactions suggest that cis-ACBC may play a significant role in neurotransmission and metabolic pathways.
Biological Activities
Research indicates several potential biological activities associated with cis-ACBC:
- Neuroprotective Effects : Preliminary studies suggest that cis-ACBC may have neuroprotective properties, which could be beneficial in treating neurodegenerative disorders.
- Modulation of Neurotransmitter Systems : Similar compounds have been shown to influence neurotransmitter systems, indicating that cis-ACBC may also affect neuronal signaling pathways.
- Enzyme Inhibition : The compound's structural features allow it to act as an inhibitor or modulator of specific enzymes, contributing to its therapeutic potential.
Case Studies and Research Findings
Several studies have explored the biological activity of cis-ACBC:
- In Vitro Studies : Research has demonstrated that cis-ACBC interacts with various neurotransmitter receptors, potentially affecting their signaling pathways. For instance, studies involving cell lines have shown alterations in gene expression related to the cell cycle upon treatment with cis-ACBC .
- Pharmacological Profiles : A comparative analysis of cis-ACBC with other cyclic amino acids revealed distinct pharmacological profiles, highlighting its unique interactions within biological systems .
- Synthesis and Purification : Efficient synthetic methods for producing high-purity cis-ACBC have been established, facilitating further research into its biological properties and potential therapeutic applications .
Data Table: Comparison of Biological Activities
| Compound Name | Structure Type | Key Biological Activity |
|---|---|---|
| Cis-2-Aminocyclobutane-1-carboxylic acid | Four-membered ring | Neuroprotective effects |
| Trans-2-Aminocyclobutane-1-carboxylic acid | Four-membered ring | Analgesic effects |
| 2-Aminocyclopentanecarboxylic acid | Five-membered ring | Antioxidant properties |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for cis-2-aminocyclobutane-1-carboxylic acid hydrochloride, and how are reaction conditions optimized?
- Methodological Answer : The synthesis typically involves cyclization of precursor molecules (e.g., nitro derivatives) followed by functional group modifications. For example, cis-2-aminocyclobutanecarboxylic acid derivatives are synthesized via nitration of cyclobutane precursors under controlled acidic conditions (e.g., 40% nitro-sulfuric acid at 0–5°C), followed by reduction and ion-exchange chromatography for purification . Key parameters include maintaining low temperatures to prevent ring-opening side reactions and optimizing reaction time (typically 2–4 hours) to maximize yield. The hydrochloride salt is formed during final purification by treating the free base with HCl .
Q. How does the hydrochloride salt form enhance the compound’s utility in experimental settings?
- Methodological Answer : The hydrochloride form improves aqueous solubility, critical for biological assays and peptide synthesis. Researchers dissolve the compound in water or buffered solutions (e.g., PBS) at concentrations up to 50 mM, adjusting pH to 3–4 to maintain stability. This solubility facilitates its use in enzyme kinetics studies or cell-based assays where polar solvents are preferred .
Q. What analytical techniques are essential for characterizing cis-2-aminocyclobutane-1-carboxylic acid hydrochloride?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm stereochemistry and purity. For cis-isomers, characteristic coupling constants () distinguish ring conformation .
- Melting Point Analysis : Melting ranges (e.g., 151–154°C for the free acid) validate crystallinity and salt formation .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H] at m/z 148.06 for CHNO) .
Advanced Research Questions
Q. How does the cyclobutane ring’s strain influence conformational dynamics in peptide synthesis?
- Methodological Answer : The strained cyclobutane ring restricts backbone flexibility, making the compound useful for probing peptide secondary structures. In studies, it is incorporated into model peptides via solid-phase synthesis using Fmoc-protected derivatives. Circular dichroism (CD) and X-ray crystallography reveal that the ring enforces β-turn or γ-turn motifs, altering protein folding pathways. Comparative studies with larger rings (e.g., cyclohexane) show reduced conformational entropy, impacting binding affinity in enzyme-substrate interactions .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Discrepancies in bioactivity (e.g., enzyme inhibition vs. no effect) often arise from stereochemical impurities or solvent-dependent aggregation. Researchers should:
- Validate Stereochemical Purity : Use chiral HPLC (e.g., Chirobiotic T column) to confirm >99% cis-isomer content .
- Control Solvent Effects : Test activity in multiple solvents (e.g., DMSO vs. aqueous buffers) to identify false positives/negatives .
- Cross-Validate Assays : Compare results from fluorescence-based assays with radiometric or calorimetric methods (e.g., ITC) to rule out artifacts .
Q. How can computational modeling predict interactions between this compound and target enzymes?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and MD simulations model binding to enzymes like aminopeptidases. Key steps:
- Prepare the Ligand : Optimize the cis-configuration using DFT calculations (e.g., B3LYP/6-31G* basis set) to generate accurate partial charges .
- Simulate Binding Poses : Identify potential hydrogen bonds between the carboxylic acid group and catalytic residues (e.g., Zn in metalloproteases).
- Validate with Mutagenesis : Correlate predicted interaction sites with experimental IC shifts in enzyme mutants (e.g., E384A substitution) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
